molecular formula C12H8ClFO2S B12829918 6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride

6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride

Cat. No.: B12829918
M. Wt: 270.71 g/mol
InChI Key: MEXPYBUYTLKPFV-UHFFFAOYSA-N
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Description

6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfonyl chloride group and a fluorine atom attached to the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group and the fluorine atom onto the biphenyl scaffold. One common method is the electrophilic aromatic substitution reaction, where the biphenyl compound is treated with sulfonyl chloride reagents in the presence of a catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction efficiency and minimize waste. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and extended biphenyl compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins, enzymes, or other biological targets. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 6-Fluoro-[1,1’-biphenyl]-3-sulfonyl chloride imparts unique properties, such as increased electronegativity and stability, compared to its halogenated counterparts. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

Molecular Formula

C12H8ClFO2S

Molecular Weight

270.71 g/mol

IUPAC Name

4-fluoro-3-phenylbenzenesulfonyl chloride

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

MEXPYBUYTLKPFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)S(=O)(=O)Cl)F

Origin of Product

United States

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